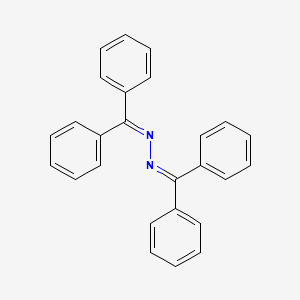

Benzophenone azine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(benzhydrylideneamino)-1,1-diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSIVLYYQQCXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50243546 | |

| Record name | Benzophenone, azine (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-79-9 | |

| Record name | Bis(diphenylmethylene)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, diphenyl-, (diphenylmethylene)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone azine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, azine (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50243546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenone azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Benzophenone Azine

Condensation Reactions in Benzophenone (B1666685) Azine Synthesis

The formation of the characteristic C=N-N=C backbone of benzophenone azine is accomplished through several condensation strategies. These methods generally involve the reaction of a carbonyl compound with a hydrazine (B178648) derivative, leading to the elimination of water and the formation of the azine bridge.

Condensation of Benzophenone Hydrazone with Carbonyl Compounds

A prominent method for synthesizing both symmetrical and asymmetrical azines involves the reaction of benzophenone hydrazone with a carbonyl compound. nih.govscispace.com This approach offers versatility in introducing different substituents onto the azine framework.

Benzophenone hydrazone can react with various ketones and aldehydes to yield the corresponding azines. nih.govscispace.com For instance, the reaction of benzophenone hydrazone with acetophenone (B1666503) produces 1-(diphenylmethylidene)-2-(1-phenylethylidene)hydrazine. nih.govscispace.com Similarly, its reaction with benzaldehyde (B42025) yields 1-benzylidene-2-(diphenylmethylidene)hydrazine. nih.govscispace.com Research has shown that aldehydes generally react faster than ketones in these condensation reactions. scispace.comresearchgate.net

The synthesis of this compound itself can be achieved through the condensation of benzophenone hydrazone with benzophenone. nih.govscispace.com However, this specific reaction often requires more forcing conditions, such as microwave irradiation, to proceed efficiently due to steric factors. nih.govscispace.com

| Carbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | 1-(diphenylmethylidene)-2-(1-phenylethylidene)hydrazine | BiCl₃-K10, grinding, 1.5 min | 98 | nih.govscispace.com |

| Benzaldehyde | 1-benzylidene-2-(diphenylmethylidene)hydrazine | BiCl₃-K10, grinding | - | nih.govscispace.com |

| Benzophenone | This compound (1,2-bis(diphenylmethylene)hydrazine) | BiCl₃-K10, microwave, 6 min | 98 | nih.govscispace.com |

The bulky nature of the two phenyl groups in benzophenone introduces significant steric hindrance, which plays a crucial role in its reactivity. nih.govarkat-usa.org This steric hindrance is a primary reason why the reaction between benzophenone hydrazone and benzophenone often fails to proceed under simple grinding at room temperature, even in the presence of a catalyst. nih.govscispace.com The steric crowding around the carbonyl carbon of benzophenone makes nucleophilic attack by the hydrazone more difficult compared to less hindered aldehydes and ketones. nih.gov This effect is also observed when comparing the reaction rates of benzaldehyde and acetophenone with benzophenone hydrazone, where the less sterically hindered benzaldehyde reacts faster. nih.govscispace.com Overcoming this steric barrier often necessitates the use of higher energy input, such as microwave irradiation. nih.gov

Reactions with Ketones and Aldehydes

Condensation of Benzophenone with Hydrazine

A direct and common method for the synthesis of symmetrical azines is the reaction of a carbonyl compound with hydrazine. thieme-connect.de this compound can be prepared by reacting benzophenone with hydrazine hydrate (B1144303). google.comresearchgate.net This reaction typically proceeds by the initial formation of benzophenone hydrazone, which then reacts with a second molecule of benzophenone to form the azine. researchgate.net However, controlling the reaction to selectively produce the hydrazone without the formation of the azine can be challenging; an excess of hydrazine is often used to favor the formation of the hydrazone. researchgate.net The reaction is often carried out in a suitable solvent like ethanol (B145695) and may require heating under reflux. researchgate.netresearchgate.net

Acid-Catalyzed Condensations

Acid catalysts are frequently employed to enhance the rate of condensation reactions for azine synthesis. nih.govscispace.comresearchgate.net Both Brønsted and Lewis acids can be utilized. The catalyst functions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine or hydrazone.

Several acid catalysts have been reported for the synthesis of this compound and its derivatives. These include:

Bismuth(III) chloride-loaded Montmorillonite (B579905) K10 (BiCl₃-K10): This solid acid catalyst has proven effective in the solvent-free synthesis of azines from benzophenone hydrazone and various carbonyl compounds, including benzophenone itself under microwave conditions. nih.govscispace.comnih.gov

Sulfated anatase-titania (TiO₂–SO₄²⁻): This solid superacid catalyst has also been successfully used for the solvent-free synthesis of azines via the grinding method. researchgate.net

Iron(III) chloride (FeCl₃): This Lewis acid has been used to synthesize this compound from benzophenone hydrazone in chloroform (B151607).

p-Toluenesulfonic acid: This Brønsted acid is effective in catalyzing the reaction between aromatic ketones and hydrazine hydrate to selectively produce hydrazones with high purity, preventing the formation of azines. researchgate.net

The choice of catalyst can significantly influence the reaction efficiency, selectivity, and conditions required. nih.govscispace.com For example, using BiCl₃-K10 allows for a rapid, high-yield synthesis of this compound under microwave irradiation. nih.govscispace.com

Solvent-Free and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For the synthesis of this compound and other azines, several solvent-free and green chemistry approaches have been explored. nih.govscispace.comnih.govresearchgate.net

A notable green method involves the simple physical grinding of benzophenone hydrazone with a carbonyl compound in the presence of a solid acid catalyst like BiCl₃-K10 or sulfated anatase-titania at room temperature. nih.govscispace.comresearchgate.netnih.gov This solvent-free approach offers several advantages, including reduced waste, ease of handling, and often shorter reaction times. nih.govnih.gov

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of this compound. nih.govscispace.com As mentioned earlier, the reaction of benzophenone hydrazone with benzophenone in the presence of BiCl₃-K10 under microwave irradiation proceeds to completion in a matter of minutes, yielding the product in high purity. nih.govscispace.com This method is significantly more efficient than conventional heating. nih.gov

These green methodologies not only align with the principles of sustainable chemistry but also offer practical benefits in terms of efficiency and simplicity. nih.govnih.govresearchgate.net

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| BiCl₃-K10 | Grinding, 1.5 min | 98 | nih.govscispace.com |

| Montmorillonite K10 | Grinding | 80 | nih.govscispace.com |

| Sulfated anatase-titania | Grinding | - | researchgate.net |

| None | Grinding, 3 min | 0 | nih.govscispace.com |

Physical Grinding Methods

Physical grinding represents a solvent-free, environmentally friendly approach to chemical synthesis. This mechanochemical method involves the grinding of solid reactants, often with a catalyst, to initiate a chemical reaction. For the synthesis of azine derivatives, this technique has been shown to be effective.

Research has demonstrated that various azine derivatives can be synthesized by the simple physical grinding of benzophenone hydrazone with different aldehydes and ketones. scispace.comresearchgate.netrsc.org This method is noted for its short reaction times and high yields for many derivatives. researchgate.net However, in the specific case of synthesizing this compound from benzophenone and benzophenone hydrazone, physical grinding at room temperature does not yield the product. nih.gov This lack of reactivity is attributed to the significant steric hindrance posed by the phenyl groups in the benzophenone molecule, which prevents the condensation reaction from occurring under these conditions. nih.gov Even when refluxing the mixture in alcohol, no product formation is observed. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mjcce.org.mkmdpi.com This technique is particularly effective for overcoming the activation energy barriers of challenging reactions, such as those involving sterically hindered molecules.

The synthesis of this compound, which is unsuccessful via physical grinding at room temperature, can be successfully accomplished using microwave irradiation. nih.gov When benzophenone hydrazone and benzophenone are subjected to microwave heating in the presence of a suitable catalyst, the reaction proceeds to completion in a matter of minutes. scispace.comresearchgate.net For instance, using a BiCl₃-K10 catalyst, the synthesis of this compound was achieved in 6 minutes. scispace.com Similarly, with a sulfated anatase-titania catalyst, the product was obtained in 8 minutes under microwave conditions. researchgate.net This highlights the efficacy of microwave energy in promoting reactions that are otherwise limited by steric factors.

Catalytic Synthesis of this compound and its Derivatives

Catalysis is fundamental to the efficient synthesis of this compound, offering pathways with enhanced reaction rates and selectivity under milder conditions. Both solid acid and Lewis acid catalysts have proven effective.

Solid Acid Catalysis

Solid acid catalysts are advantageous due to their ease of handling, non-corrosive nature, and recyclability. nih.gov They provide an environmentally benign alternative to traditional liquid acid catalysts.

A catalyst system comprising Bismuth(III) chloride (BiCl₃), a known Lewis acid, loaded onto Montmorillonite K10 (K10) clay has been developed for azine synthesis. scispace.comnih.gov Montmorillonite K10 is an aluminosilicate (B74896) clay with a high surface area and inherent acidic properties, making it an excellent support material. nih.gov The BiCl₃-K10 catalyst is prepared by a simple solid dispersion method and functions as a recyclable, heterogeneous solid acid catalyst. scispace.comnih.gov

While this catalyst is highly efficient for producing various azines from benzophenone hydrazone and other ketones/aldehydes via physical grinding, it requires microwave irradiation for the synthesis of this compound itself due to steric hindrance. scispace.comnih.gov

Table 1: Microwave-Assisted Synthesis of this compound using BiCl₃-K10

| Reactants | Catalyst | Condition | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzophenone Hydrazone, Benzophenone | BiCl₃-K10 | Microwave | 6 | 98 |

Data sourced from Ravi et al. (2012). scispace.com

The proposed mechanism involves the protonation of the hydrazone by the acidic BiCl₃-K10 catalyst, which then condenses with the ketone. The solid acid promotes the subsequent dehydration and deprotonation steps to form the final azine product. nih.gov

Sulfated anatase-titania is another novel solid acid catalyst employed in the synthesis of azines. researchgate.net This catalyst is noted for its high surface area, thermal stability, and strong acidic sites, which contribute to its high catalytic activity and selectivity. researchgate.net It is prepared via a sol-gel method and has been successfully used for the synthesis of azine derivatives from benzophenone hydrazone. researchgate.netresearchgate.net

Similar to the BiCl₃-K10 catalyst, sulfated titania facilitates the synthesis of many azines through simple physical grinding but requires microwave irradiation to produce this compound. researchgate.net The reaction between benzophenone hydrazone and benzophenone with this catalyst under microwave conditions is completed in 8 minutes. researchgate.net

Table 2: Microwave-Assisted Synthesis of this compound using Sulfated Anatase-Titania

| Reactants | Catalyst | Condition | Time (min) |

|---|---|---|---|

| Benzophenone Hydrazone, Benzophenone | TiO₂-SO₄²⁻ | Microwave | 8 |

Data sourced from Krishnakumar et al. (2011). researchgate.net

Bismuth Chloride-Loaded Montmorillonite K10 (BiCl3-K10)

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of organic synthesis, where an electron-pair acceptor increases the reactivity of a substrate. chemistryjournals.net This principle is applied in the synthesis of this compound, both in the context of the aforementioned solid acids (where BiCl₃ acts as the Lewis acid center) and with other catalytic systems. nih.gov

An alternative route to this compound involves the aerobic oxidative coupling of benzophenone imine. This reaction has been effectively catalyzed by heterogeneous catalysts derived from metal-organic frameworks (MOFs), such as HKUST-1. rsc.org These catalysts, specifically Cu@CuOₓ/carbon materials, exhibit high efficiency and selectivity for this compound. The reaction is performed under an oxygen atmosphere, and the catalyst's Lewis acidic copper sites are crucial for the transformation. rsc.org

Table 3: Lewis Acid-Catalyzed Aerobic Oxidative Coupling of Benzophenone Imine

| Catalyst | Conversion (%) | Selectivity for this compound (%) |

|---|---|---|

| Homogeneous CuCl₂ | 98.7 | 47.6 |

| Heterogeneous Cu@CuOₓ/C | 98.2 | 94.9 |

Data sourced from Wang et al. (2020). rsc.org

The results indicate that heterogeneous Lewis acid catalysts provide significantly higher selectivity towards the desired this compound product compared to homogeneous counterparts, which can promote hydrolysis as a side reaction. rsc.org Other Lewis acids, such as Yttrium(III) triflate (Y(OTf)₃), have also been identified as effective mediators in reactions involving benzophenone imine, underscoring the broad applicability of Lewis acid catalysis in this area of chemistry. figshare.com

Ferric Chloride (FeCl₃) Catalysis

Ferric chloride (FeCl₃) has been established as an effective Lewis acid catalyst for the synthesis of this compound. In a notable synthetic route, benzophenone hydrazone is treated with FeCl₃ in a solvent such as chloroform (CHCl₃) to yield this compound. epa.gov This reaction demonstrates a straightforward method for azine formation, where the Lewis acidity of the iron center likely facilitates the necessary bond formations. The progress of such reactions can be effectively monitored using techniques like electrospray ionization mass spectrometry (ESI-MS). epa.gov

Iron-Containing Lewis Acid Complexes

Beyond simple salts, specific iron-containing Lewis acid complexes have been shown to produce this compound. One such reaction involves the complex [(η⁵-C₅H₅)Fe(CO)₂(THF)]⁺[BF₄]⁻ and diphenyldiazomethane. The formation of this compound in this context provides strong evidence for the involvement of an Fe(II) carbene intermediate, highlighting a distinct mechanistic pathway compared to direct hydrazone coupling. researchgate.net

Electrosynthesis and Electrochemical Catalysis

Electrochemical methods offer a modern and sustainable alternative for synthesizing this compound, avoiding the need for traditional chemical oxidants. These techniques rely on the oxidative N-N homocoupling of an ammonia (B1221849) surrogate, benzophenone imine. acs.org

Oxidative N-N Homocoupling of Benzophenone Imine

The core of the electrosynthetic approach is the oxidative N-N homocoupling of benzophenone imine. This process involves the electrochemical oxidation of two molecules of the imine to form the N-N bond of the corresponding azine. nih.gov Subsequent hydrolysis of the resulting this compound can yield hydrazine and regenerate benzophenone, which can be recycled. acs.org This strategy has been explored through several electrochemical methods, including iodine-mediated reactions and copper-catalyzed processes, which exhibit low overpotentials. acs.org The reaction is highly effective, leading to significant conversion and quantitative yields in preparative-scale experiments. nih.govacs.org

The reaction can be performed using various electrode materials, with studies showing that reactivity at a graphite (B72142) working electrode is substantially improved compared to a glassy carbon surface. nih.govacs.org

Role of Supporting Electrolytes and Proton Sources

The efficiency of the electrosynthesis is highly dependent on the choice of supporting electrolyte and proton source. nih.govacs.org In iodine-mediated electrosynthesis, potassium iodide (KI) is a necessary component to catalyze the N-N homocoupling reaction. nih.gov Other electrolytes, such as lithium chloride (LiCl) and potassium hexafluorophosphate (B91526) (KPF₆), have also been utilized. acs.org

The proton source plays a critical role in the counter-reaction at the cathode, which is typically hydrogen (H₂) evolution. nih.govacs.org During this process, the generated conjugate base diffuses to the working anode to deprotonate the benzophenone imine, an initial step in the catalytic cycle. nih.gov Both water and methanol (B129727) have been studied as proton sources. While initial reactions may be faster with water, wells containing methanol have been observed to produce more this compound over longer periods (e.g., >3 hours). To avoid side reactions like competing water oxidation during prolonged electrolysis, the methanol/methoxide (MeOH/MeO⁻) pair has been selected for scaled-up experiments. nih.govacs.org

High-Throughput Electrosynthesis Platforms

The optimization of electrosynthetic conditions has been significantly accelerated by the development of high-throughput experimentation (HTE) platforms. researchgate.net A notable example is the "Legion" platform, which consists of 96 independently controlled electrochemical cells arranged in the footprint of a standard microtiter plate. nih.govacs.orgresearchgate.net This technology allows for the rapid and simultaneous screening of numerous reaction parameters, including electrode materials, catalysts, substrate concentrations, proton sources, and applied potentials. nih.govacs.org By coupling the Legion system with high-throughput analysis techniques like nanoelectrospray ionization mass spectrometry (nESI-MS), researchers can efficiently screen for optimal conditions and quantify product formation, greatly speeding up reaction discovery and optimization. nih.govacs.orgresearchgate.net

Table 1: Key Parameters in the Electrosynthesis of this compound

| Parameter | Role/Observation | Source(s) |

|---|---|---|

| Starting Material | Benzophenone Imine | acs.org |

| Reaction Type | Oxidative N-N Homocoupling | nih.gov |

| Working Electrode | Graphite shows higher reactivity than glassy carbon. | nih.govacs.org |

| Catalyst/Mediator | Potassium Iodide (KI) is essential for N-N coupling. | nih.gov |

| Proton Source | Methanol is preferred for prolonged electrolysis to avoid side reactions. | nih.govacs.org |

| Optimization Platform | High-throughput platforms like "Legion" accelerate optimization. | acs.orgresearchgate.netresearchgate.net |

Other Catalytic Systems

Besides iron-based and electrochemical methods, other catalytic systems have been developed for the synthesis of this compound and its derivatives.

Bismuth(III) Chloride-Loaded Montmorillonite K10 (BiCl₃-K10): A solid acid catalyst prepared by dispersing BiCl₃ on montmorillonite K10 clay has been used for the solvent-free synthesis of azines. nih.gov This heterogeneous catalyst facilitates the condensation of benzophenone hydrazone with ketones or aldehydes through simple physical grinding at room temperature, offering high yields, short reaction times, and the advantage of being recyclable. nih.gov

Sulfated Anatase-Titania (TiO₂–SO₄²⁻): This solid acid catalyst is also effective for the solvent-free synthesis of azine derivatives from benzophenone hydrazone and carbonyl compounds via grinding. researchgate.netrsc.org

Copper Halides: Cuprous chloride is another effective catalyst for the formation of this compound. The process involves reacting benzophenone-imine with molecular oxygen in the presence of the copper halide catalyst. google.com

Novel Synthetic Pathways and Transformations

Recent advancements in organic synthesis have led to the development of new methods for preparing this compound, moving beyond traditional condensation reactions. These include photochemical methods, group interchange reactions, and reactions involving highly reactive intermediates like carbenes.

The synthesis of benzophenone azines can be achieved through a photodimerization process. core.ac.ukiucr.orgresearchgate.net Research has described the formation of this compound crystals from side reactions observed during the crystallization of isoniazid (B1672263) derivatives, identifying the mechanism as a two-step photodimerization. core.ac.ukgrafiati.com In this process, four different benzophenone azines were synthesized. iucr.orgresearchgate.net The crystal structures of these azines are primarily held together by weak C-H···π packing interactions, with two of the structures showing additional π···π stabilization. iucr.orgresearchgate.net The intermediates of this photodimerization have also been isolated and crystallized, providing insight into the reaction pathway. core.ac.ukresearchgate.net

The synthesis of this compound was also reported as one of several products from the oxidation of benzophenone oxime. core.ac.uk However, this method required separation of the desired product from byproducts. core.ac.uk

The preparation of unsymmetrical azines can be accomplished through a process known as azine iminolysis, which involves an alkylidene group interchange. thieme-connect.de This acid-catalyzed exchange occurs between different azines or between azines and imines, allowing for the synthesis of varied azine structures. thieme-connect.deresearchgate.net

This compound can be formed as a byproduct in the photochemical decomposition of diphenyldiazomethane in the presence of N-sulfinylamines. core.ac.uk This reaction primarily yields ketimines through the addition of a carbene to the N=S bond of the N-sulfinylamine, which then decomposes. core.ac.uk In the dark, N-sulfinylaniline can catalyze the decomposition of diazoalkanes to carbenes, which can then react further. core.ac.uk

The reaction of N-heterocyclic carbenes (NHCs) with diazoalkanes is another route to azine derivatives. researchgate.netresearchgate.net For instance, reacting diazoesters with certain NHCs consistently produces azine derivatives. researchgate.net The reaction of diphenyldiazomethane with an iron-containing Lewis acid complex has also been shown to produce this compound, providing evidence for an iron carbene intermediate. researchgate.net

The direct carbonylation of this compound using dicobalt octacarbonyl as a catalyst has been investigated. cdnsciencepub.comcdnsciencepub.com When this compound is subjected to high pressure of carbon monoxide (around 4000 p.s.i.) and elevated temperatures, it undergoes cyclization to produce 3-phenylphthalimidine. cdnsciencepub.comcdnsciencepub.com This reaction is part of a broader study on the carbonylation of compounds containing an imino group. cdnsciencepub.com

This compound itself can be a product of other carbonylation reactions. For example, when benzophenone semicarbazone is carbonylated at temperatures between 200–220°C, this compound is one of the products, alongside N-benzhydrylurea and benzophenone 4-benzhydrylsemicarbazone. cdnsciencepub.comcdnsciencepub.com At a lower temperature range of 175–185°C, the reaction yields only degradation and reduction products, including this compound. cdnsciencepub.com

| Starting Material | Temperature (°C) | Key Products |

|---|---|---|

| Benzophenone Semicarbazone | 175–185 | This compound, Benzophenone 4-benzhydrylsemicarbazone |

| Benzophenone Semicarbazone | 200–220 | N-benzhydrylurea, this compound, Benzophenone 4-benzhydrylsemicarbazone |

| Benzophenone Semicarbazone | 235–245 | 3-Phenylphthalimidine, 3-Phenyl-2-(N-benzhydrylcarboxamido)phthalimidine, N,N′-Dibenzhydrylurea, N-Benzhydrylurea |

| This compound | 235–245 | 3-Phenylphthalimidine |

Reactions with Diazoalkanes and N-Heterocyclic Carbenes

Mechanistic Investigations of this compound Formation

Understanding the mechanisms behind the formation of this compound is crucial for optimizing synthetic protocols and improving yields.

An acid-catalyzed mechanism has been proposed for the synthesis of azines using a solid acid catalyst, specifically BiCl₃-loaded montmorillonite K10 (BiCl₃-K10). scispace.comnih.gov This heterogeneous catalyst facilitates the condensation of benzophenone hydrazone with benzophenone under microwave irradiation to produce this compound in high yield (98%) within 6 minutes. nih.gov

The proposed mechanism proceeds as follows:

Protonation : The hydrazone is protonated by the acidic sites on the BiCl₃-K10 catalyst. scispace.comnih.gov

Condensation : The protonated hydrazone then condenses with the enolic form of the ketone (benzophenone), forming an intermediate. scispace.comnih.gov

Dehydration and Deprotonation : The solid acid catalyst promotes the subsequent dehydration and deprotonation of the intermediate to yield the final azine product. scispace.comnih.gov

Intermediates in Azine Synthesis

The synthesis of this compound, like other azines, proceeds through various reaction pathways, each characterized by distinct and crucial intermediates. The nature of these transient species is highly dependent on the starting materials, reaction conditions, and the presence of catalysts. Understanding these intermediates is fundamental to elucidating the reaction mechanism and optimizing synthetic protocols.

The most commonly cited intermediate in azine formation is the corresponding hydrazone. wikipedia.orgnumberanalytics.com In the synthesis starting from a ketone and hydrazine, the hydrazone is formed in the initial step and subsequently reacts to form the final azine product. wikipedia.org

Table 1: Key Intermediates in this compound Synthesis

| Intermediate Type | Precursor(s) | Synthetic Context |

|---|---|---|

| Benzophenone Hydrazone | Benzophenone, Hydrazine | Standard condensation reaction wikipedia.org |

| Protonated Hydrazone | Benzophenone Hydrazone | Acid-catalyzed synthesis nih.gov |

| Benzophenone Imine | Benzophenone, Ammonia | Oxidative coupling reactions tandfonline.comacs.org |

| Diphenylmethylene (Carbene) | Diphenyldiazomethane | Thermal decomposition pathway rsc.org |

Hydrazone Intermediate

In the conventional synthesis of azines from carbonyl compounds and hydrazine, hydrazones are well-established intermediates. wikipedia.org The reaction begins with the nucleophilic attack of hydrazine on the carbonyl carbon of benzophenone, leading to the formation of benzophenone hydrazone (R²C=N-NH₂). numberanalytics.com This hydrazone is not merely a precursor but an active participant in the subsequent step. The formed hydrazone can then condense with a second molecule of the carbonyl compound (benzophenone) to yield the symmetrical azine, this compound (R²C=N-N=CR²), with the elimination of a water molecule. wikipedia.org The formation of azines as potential byproducts is a known issue in hydrazone synthesis, highlighting the direct relationship between the two compound classes. numberanalytics.com

Intermediates in Catalyzed Reactions

Catalysts introduce alternative reaction pathways involving unique intermediates.

Acid Catalysis : In syntheses catalyzed by solid acids like BiCl₃-loaded montmorillonite K10, a proposed mechanism involves the initial protonation of benzophenone hydrazone. nih.gov This protonated hydrazone intermediate is then suggested to condense with the enolic form of a ketone. nih.gov Subsequent dehydration and deprotonation of the resulting condensed intermediate lead to the final azine product. nih.gov

Metal Catalysis : Modern synthetic methods employing transition metal catalysts have revealed complex organometallic intermediates.

In a ruthenium-pincer complex catalyzed synthesis from alcohols and hydrazine, spectroscopic evidence points to a hydrazine-coordinated dearomatized ruthenium pincer complex as a key intermediate species. acs.org

A nickel-catalyzed intermolecular hydrohydrazonation of alkynes with NH₂-hydrazones proposes a catalytic cycle that proceeds through Ni(II) hydrazonato intermediates . chemrxiv.org The reaction of a Ni(0) precatalyst with benzophenone hydrazone led to the isolation of an IPr-coordinated, hydroxo-bridged dinuclear Ni(II) hydrazonato complex, which was itself an active pre-catalyst. chemrxiv.org The proposed mechanism involves the insertion of an alkyne into the Ni-N bond to form a Ni(II) alkenyl intermediate , which then regenerates the catalyst and releases the product. chemrxiv.org

Intermediates from Alternative Precursors

The choice of starting material dictates the nature of the intermediates formed.

From Benzophenone Imine : The synthesis of this compound can be achieved via the oxidative coupling of benzophenone imine . tandfonline.com This method is particularly relevant in processes for hydrazine production where benzophenone imine is formed from the reaction of benzophenone and ammonia. acs.org The imine serves as the direct precursor, which is then oxidized, often using a copper-amine catalyst and oxygen, to form the N-N bond of the azine. tandfonline.comgoogle.com

From Diazo Compounds : The thermal decomposition of diphenyldiazomethane in solution offers a distinct pathway to this compound. rsc.org Research provides strong evidence for two concurrent mechanisms. One mechanism involves the formation of diphenylmethylene , a carbene intermediate, which then reacts with a molecule of diphenyldiazomethane to produce the azine. rsc.org An alternative mechanism suggests a direct reaction between two molecules of the diphenyldiazomethane precursor, bypassing the formation of a free carbene intermediate. rsc.org Another study involving the reaction of diazo compounds suggests an intermediate containing both carbanion and diazonium functionalities, which subsequently loses nitrogen gas to form the azine. rsc.org

Table 2: Compound Names

| Compound Name |

|---|

| Acetone |

| Acetophenone |

| Ammonia |

| Benzophenone |

| This compound |

| Benzophenone hydrazone |

| Bismuth(III) chloride |

| Diphenyldiazomethane |

| Diphenylmethylene |

| Hydrazine |

| Hydrazine hydrate |

| Hydrazine sulfate |

| Hydrogen peroxide |

| Oxygen |

| Triethylamine |

| Water |

Advanced Spectroscopic and Computational Characterization of Benzophenone Azine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H and ¹³C NMR Spectral Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental methods for the structural elucidation of organic molecules like benzophenone (B1666685) azine.

In the ¹H NMR spectrum of benzophenone azine, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the region of δ 7.28–7.53 ppm. scispace.com

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For this compound in CDCl₃, the signals for the aromatic carbons are observed at δ 127.8, 128.0, 128.6, 128.7, 129.3, and 129.6 ppm, with the ipso-carbons appearing at δ 135.5 and 138.2 ppm. The carbon atoms of the C=N double bond resonate at δ 158.9 ppm. scispace.com An analysis of the ¹³C NMR spectral data has shown that the shielding constant of the Cipso atom is stereospecific, with a characteristic difference in chemical shifts of 2–3 ppm for the phenyl rings in cis- and trans-positions relative to the lone pair of the neighboring nitrogen atom. researchgate.net This stereospecificity can be used for the configurational assignment of azines with aromatic substituents. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| ¹H | 7.28–7.53 | m | scispace.com |

| ¹³C (Aromatic) | 127.8, 128.0, 128.6, 128.7, 129.3, 129.6 | - | scispace.com |

| ¹³C (Ipso) | 135.5, 138.2 | - | scispace.com |

| ¹³C (C=N) | 158.9 | - | scispace.com |

m = multiplet

Multinuclear Magnetic Resonance in Solution and Solid State

While detailed multinuclear NMR studies specifically on this compound are not extensively reported in the provided context, the principles of this technique are broadly applicable. Multinuclear NMR involves the study of nuclei other than ¹H and ¹³C, such as ¹⁵N. For related compounds, ¹⁵N NMR has been used to distinguish between E and Z isomers, with the ¹⁵N chemical shift of the oximic nitrogen being significantly different for each isomer. researchgate.net This suggests that ¹⁵N NMR could be a valuable tool for in-depth structural analysis of this compound and its derivatives, both in solution and in the solid state. The use of multinuclear magnetic resonance is a common practice in the characterization of coordination complexes. gla.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. kingdraw.com

High-Resolution Electrospray Ionization Mass Spectrometry (ESI⁺-MS)

High-resolution electrospray ionization mass spectrometry (ESI⁺-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound. In the positive ion mode, this compound is typically observed as the protonated molecule, [M+H]⁺. The exact mass of this compound (C₂₆H₂₀N₂) is 360.1626 g/mol . kingdraw.com ESI-MS has been used to monitor the synthesis of this compound from benzophenone hydrazone. epa.gov The technique allows for the observation of the molecular ion peak, confirming the formation of the product. scispace.comepa.gov For instance, in a gas chromatography-mass spectrometry (GC-MS) analysis, the M+1 peak was observed at m/z = 361.2. scispace.com

Nanoelectrospray Ionization Mass Spectrometry (nESI-MS) for Reaction Monitoring

Nanoelectrospray ionization mass spectrometry (nESI-MS) is a variation of ESI-MS that utilizes very low flow rates, making it highly sensitive and suitable for monitoring chemical reactions in real-time. nih.gov The electrosynthesis of this compound from the oxidative N–N homocoupling of benzophenone imine has been successfully monitored using nESI-MS. nih.govacs.org This approach allows for the kinetic study of the reaction, tracking the formation of the azine product over time. nih.govacs.org The high sensitivity and information density of nESI-MS make it a powerful tool for accelerating reaction discovery and optimization in electrosynthesis. nih.govacs.orgresearchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. kingdraw.com The FT-IR spectrum of this compound, typically recorded using a KBr pellet, shows characteristic absorption bands. Key vibrational frequencies include those for C-H stretching of the aromatic rings, and the C=N stretching of the azine group. scispace.com

The FT-IR spectrum of this compound exhibits bands at 3079 and 3054 cm⁻¹ corresponding to the aromatic C-H stretching vibrations. scispace.com A strong band observed at 1564 cm⁻¹ is attributed to the C=N stretching vibration, which is characteristic of the azine functional group. scispace.com Other significant bands appear at 1487, 1442, 1318, 767, and 659 cm⁻¹. scispace.com

Table 2: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3079, 3054 | scispace.com |

| C=N Stretch | 1564 | scispace.com |

| Aromatic C=C Stretch | 1487, 1442 | scispace.com |

| C-N Stretch | 1318 | scispace.com |

| C-H Bend (out-of-plane) | 767, 659 | scispace.com |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry, particularly Density Functional Theory (TDFT), serves as a powerful tool for elucidating the molecular and electronic structure of compounds like this compound. frontiersin.org These computational methods provide insights into the geometric and electronic properties, which are crucial for understanding the compound's reactivity and potential applications. frontiersin.org

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in predicting the molecular structure and properties of chemical systems. frontiersin.org This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.org It has been successfully applied to study various aspects of azine compounds, including their conformational analysis, vibrational frequencies, and electronic properties.

The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with basis sets like 6-311G(d,p) and 6-311++G(d,p), is a widely used approach in DFT calculations for organic molecules. researchgate.netscience.gov The 6-311G part of the basis set notation indicates that it is a triple-zeta valence basis set, meaning it uses three basis functions to describe each valence atomic orbital. The 'G' signifies that they are Gaussian-type functions. The (d,p) and ++G(d,p) additions denote the inclusion of polarization and diffuse functions, respectively, which improve the description of the electron distribution, especially in systems with lone pairs, and for calculating properties like electron affinity and proton affinity. science.gov

In the study of azine derivatives, the B3LYP/6-31G(d,p) level of theory has been employed for geometry optimization. researchgate.netrsc.org For more precise calculations of properties like harmonic vibrational frequencies and NMR chemical shifts, the larger 6-311++G(d,p) basis set is often utilized. researchgate.net These methods have shown good agreement between theoretical predictions and experimental data for various azine compounds. researchgate.net For instance, in the analysis of some azine derivatives, the B3LYP/6-31G(d,p) level was used for optimizing the conformers, while the B3LYP/6-311++G(d,p) level was used for calculating vibrational frequencies and NMR chemical shifts. researchgate.net

Table 1: Application of DFT Methods in Azine Studies

| DFT Method | Application | Reference |

| B3LYP/6-31G(d,p) | Geometry optimization of conformers | researchgate.netrsc.org |

| B3LYP/6-311++G(d,p) | Calculation of vibrational frequencies and NMR chemical shifts | researchgate.net |

| B3LYP/6-31+G(d,p) | NBO analysis of unsymmetrical azines | researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. physchemres.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. physchemres.orglongdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability, chemical reactivity, and optical polarizability of a molecule. physchemres.orglongdom.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.govijarset.com This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. scialert.net This intramolecular charge transfer is a key factor influencing the photochemical activity of molecules. scialert.net For benzophenone, DFT calculations using the B3LYP/6-311G(d,p) basis set have been employed to determine the HOMO-LUMO energy gap. longdom.org The analysis of frontier molecular orbitals is also a standard procedure in the computational study of unsymmetrical azines. researchgate.netnih.gov

Table 2: Key Concepts in HOMO-LUMO Analysis

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. longdom.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. longdom.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Determines kinetic stability, chemical reactivity, and optical polarizability. physchemres.orglongdom.org |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. ijarset.comchemrevlett.com It provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. ijarset.com The MEP is particularly useful in studying biological recognition processes and hydrogen bonding interactions. ijarset.comresearchgate.net

The different values of the electrostatic potential are represented by a color spectrum, typically where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potential values. ijarset.com For azine compounds, MEP analysis helps to identify the nucleophilicity of the nitrogen atoms, which is crucial for understanding their ability to form hydrogen bonds. researchgate.net The MEP of azines has been studied at the MP2/aug-cc-pVDZ level of theory. researchgate.net In the study of various organic molecules, MEP analysis is often performed using DFT methods like B3LYP with appropriate basis sets to gain insights into their reactivity. chemrevlett.comresearchgate.net

Density Functional Theory is widely used to calculate a range of global and local reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. frontiersin.orgnih.gov These descriptors provide quantitative measures of a molecule's reactivity and selectivity. nih.gov

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and include:

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. irjweb.com

Chemical Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer. A high value indicates high stability and low reactivity. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. nih.gov

Chemical Potential (µ): The negative of electronegativity. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ijarset.comirjweb.com

Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule, identifying the most likely regions for nucleophilic and electrophilic attack. researchgate.net These descriptors are crucial for understanding the reaction mechanisms and predicting the outcome of chemical reactions involving azines and related compounds. nih.gov

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the ability to attract electrons. irjweb.com |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Indicates stability and resistance to charge transfer. irjweb.com |

| Chemical Potential (µ) | µ ≈ -(I + A) / 2 | Represents the escaping tendency of electrons. irjweb.com |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the electrophilic character of a molecule. ijarset.comirjweb.com |

| I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO) |

The computational analysis of unsymmetrical azines provides valuable insights into their structure, stability, and electronic properties. researchgate.netnih.gov DFT calculations are frequently employed to study these molecules. For instance, geometry optimization of unsymmetrical azines has been carried out using the B3LYP/6-31+G(d,p) basis set. researchgate.net

A key aspect of studying unsymmetrical azines is the investigation of their E/Z isomeric configurations. rsc.orgsemanticscholar.org Computational methods can determine the relative stability of these isomers. For example, in a study of novel asymmetrical azines, the E isomer was found to be energetically more favorable than the Z isomer. rsc.orgsemanticscholar.org

Furthermore, computational studies on unsymmetrical azines often include the analysis of their nonlinear optical (NLO) properties, which are evaluated through the calculation of the dipole moment (μ), polarizability (α₀), and the first hyperpolarizability (β_tot). researchgate.netnih.gov The frontier molecular orbital analysis (HOMO-LUMO) is also a standard component of these computational investigations, providing information about the electronic transitions and reactivity of the molecules. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to understand the intramolecular charge transfer and delocalization of electrons within these systems. researchgate.net

Prediction of Chemical Descriptors and Reactivity

Time-Dependent Density Functional Theory (TD-DFT)

Time-dependent density functional theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited states of molecules like this compound. faccts.dempg.dewikipedia.org This method offers a balance between computational cost and accuracy, making it suitable for predicting and analyzing electronic spectra. faccts.dearxiv.org TD-DFT extends the principles of ground-state density functional theory (DFT) to describe the behavior of electrons under the influence of time-dependent external potentials, such as those from light. mpg.dewikipedia.org The core of TD-DFT lies in the Runge-Gross theorem, which establishes a unique mapping between the time-dependent electron density and the time-dependent external potential for a given initial wavefunction. wikipedia.org This allows for the calculation of excited-state properties from the electron density, a simpler quantity to handle than the many-body wavefunction. mpg.de

TD-DFT is widely used to predict the UV-Vis absorption spectra of organic molecules by calculating the energies of electronic excited states and the probabilities of transitions to these states. faccts.demdpi.com The accuracy of these predictions can be influenced by the choice of functional and basis set. researchgate.netchemrxiv.org For instance, studies on similar azine compounds have shown that hybrid functionals often provide reliable results. researchgate.net

The process involves first optimizing the ground-state geometry of the molecule using DFT. mdpi.com Then, TD-DFT calculations are performed on this optimized geometry to determine the vertical excitation energies and oscillator strengths. mdpi.comd-nb.info These calculated values are then used to generate a theoretical spectrum, which can be compared with experimental data. mdpi.com For this compound, the UV/Visible spectrum is available in the NIST Chemistry WebBook, providing a reference for such theoretical predictions. nist.gov

The analysis of the predicted spectrum allows for the assignment of electronic transitions. For example, in related aromatic azine systems, distinct bands in the UV-Vis spectrum are often attributed to n → π* and π → π* transitions. researchgate.net TD-DFT calculations can help to identify the specific molecular orbitals involved in these transitions, providing a deeper understanding of the molecule's electronic structure. mdpi.com

Quantum Mechanical Studies on Solvent Effects

The surrounding solvent environment can significantly influence the spectroscopic properties of a molecule, an effect known as solvatochromism. nih.govresearchgate.net Quantum mechanical studies are essential to understand and predict these solvent effects on this compound.

Computational approaches to model solvent effects often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models within a quantum mechanics/molecular mechanics (QM/MM) framework. mdpi.comchemrxiv.org The PCM approach treats the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Studies on the related benzophenone molecule have demonstrated that such models can predict shifts in absorption bands due to solvent polarity. nih.govembuni.ac.kesryahwapublications.com For instance, the n→π* transition of benzophenone shows a blue shift (hypsochromic shift) in polar solvents, while the π→π* transition exhibits a red shift (bathochromic shift). nih.gov These shifts arise from the differential stabilization of the ground and excited states by the solvent. sryahwapublications.comresearchgate.net

More sophisticated QM/MM methods involve treating the solute molecule with quantum mechanics and the surrounding solvent molecules with molecular mechanics. d-nb.info This approach allows for the inclusion of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining the properties of the molecule in solution. d-nb.info For molecules with chromophores, the polarity of the solvent can significantly influence the HOMO-LUMO energy gap and the resulting absorption spectra. researchgate.net

In Silico Studies for Biological Activities

In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are valuable tools for assessing the potential biological activities of compounds like this compound. nih.govnih.gov These computational techniques can help to identify potential protein targets and predict the pharmacokinetic properties of a molecule, guiding further experimental studies. nih.govmdpi.com

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a specific protein target. mdpi.com For example, studies on other benzophenone derivatives have used molecular docking to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2) and mushroom tyrosinase. researchgate.netnih.gov Similarly, azine-containing compounds have been docked against targets like monoamine oxidase (MAO-A) to evaluate their inhibitory potential. mdpi.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding site. mdpi.comresearchgate.net

ADMET prediction tools are used to evaluate the drug-likeness of a compound. mdpi.com These predictions are often based on empirical rules, such as Lipinski's rule of five, and computational models. nih.gov For instance, in silico studies on polyprenylated benzophenones have been used to suggest their potential as oral drug candidates. nih.govmdpi.com While no specific in silico biological activity studies were found for this compound itself in the search results, the methodologies applied to structurally related benzophenones and azines demonstrate the potential of these computational approaches for its evaluation. nih.govmdpi.comresearchgate.netresearchgate.net

Photochemical and Photophysical Investigations of Benzophenone Azine

Photochemistry of Benzophenone (B1666685) Azine

Benzophenone azine (Ph₂C=N-N=CPh₂) is noted for its unique photochemical behavior, which diverges from that of other acyclic azines. acs.org Unlike typical azines where N-N bond homolysis is the primary light-induced reaction, this compound embarks on two distinct photochemical pathways: a molecular rearrangement and a photoreduction. acs.orgrsc.org The irradiation of this compound in solvents like methanol (B129727), cyclohexane, or 2-propanol using a Vycor filter (transparent above 210 nm) initiates these reactions. acs.org However, the photochemistry ceases when a Pyrex filter (transparent above 280 nm) is used or when the reaction is conducted in benzene, which may be attributed to benzene's properties as a poor hydrogen donor or its absorption of higher energy light. acs.org

The photolysis of this compound yields a complex mixture of products. acs.org The primary photoreduction product is 1,1,1',1'-tetraphenylazomethane, while the main rearrangement product is 1,3,3-triphenylisoindole. acs.orgrsc.org Further photochemical reactions of these intermediates lead to a variety of other compounds. acs.org

A study on the photolysis of 3.00 mmol of this compound in methanol produced a range of products, with the following yields for the identified compounds:

1,3,3-triphenylisoindole (43%)

1,1,2,2-tetraphenylethane (B1595546) (10%)

l-(2-biphenylyl)-l,2-diphenylethane (4%)

1,1,1',1'-tetraphenylazomethane (2%)

cis-stilbene (B147466) (2%) acs.org

| Product | Yield (%) |

| 1,3,3-triphenylisoindole | 43 |

| 1,1,2,2-tetraphenylethane | 10 |

| diphenylmethane | 8 |

| l-(2-biphenylyl)-l,2-diphenylethane | 4 |

| 1,1,1',1'-tetraphenylazomethane | 2 |

| cis-stilbene | 2 |

| Data from the photolysis of this compound in methanol. acs.org |

Photo-induced Rearrangements and Fragmentations

The photochemistry of this compound is characterized by two primary reaction types: a molecular rearrangement and a photoreduction leading to subsequent fragmentations. acs.org

The molecular rearrangement pathway directly converts this compound into 1,3,3-triphenylisoindole. acs.orgrsc.org This reaction represents a significant structural reorganization of the initial azine molecule.

The photoreduction pathway begins with the formation of 1,1,1',1'-tetraphenylazomethane. acs.orgrsc.org This intermediate is itself photochemically unstable and undergoes further reactions. erpublications.com The photolysis of 1,1,1',1'-tetraphenylazomethane is rapid and results in several fragmentation products. acs.org The major product is 1,1,2,2-tetraphenylethane, which is known to decompose upon further photolysis to yield cis-stilbene, l-(2-biphenylyl)-l,2-diphenylethane, and biphenyl. acs.org Diphenylmethane is another significant product from the photolysis of the tetraphenylazomethane intermediate. acs.orgerpublications.com Consequently, all these fragmented compounds are found in the product mixture when this compound is irradiated. acs.orgerpublications.com

Effect of Benzophenone on Azine Photochemistry

Benzophenone is a well-known photosensitizer that absorbs ultraviolet light and can transfer the absorbed energy to other molecules, thereby inducing photochemical reactions in those molecules. amazonaws.com In the context of azine chemistry, benzophenone can be formed during the photolysis of related compounds like benzophenone hydrazone, arising from hydrolysis or photooxidation. lookchem.comacs.org The presence of benzophenone can then influence the reaction pathways. For instance, benzophenone can condense with benzophenone hydrazone to form this compound. lookchem.com

While direct studies on benzophenone-sensitized photochemistry of this compound are not detailed in the provided sources, the general principles of photosensitization can be applied. The benzophenone, upon absorbing light (e.g., at 330 nm), transitions to an excited triplet state. amazonaws.com This triplet benzophenone can then transfer its energy to the this compound molecule. This energy transfer can populate the triplet state of the azine, potentially opening up different or more efficient reaction channels than are available through direct photoexcitation of the azine. This process is crucial in many photochemical applications, such as the isomerization of cis and trans isomers. amazonaws.com The photochemistry of benzophenone itself involves the formation of a ketyl radical in the presence of a hydrogen donor, leading to products like benzopinacol. amazonaws.com This reactivity highlights the potential for complex interactions if benzophenone is present during azine photolysis.

Thermochromism and Photochromism of this compound Derivatives

Certain aryl-substituted azines, including derivatives of this compound, exhibit thermochromism and photochromism. acs.orgcapes.gov.brresearchgate.net Research on (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine, a derivative of this compound, has shown that its thermochromic properties are linked to the conformational flexibility of its rotary phenyl rings. usc.galresearchgate.netacs.org This flexibility allows the molecule to change conformation in response to temperature changes, leading to alterations in its light-absorption properties and thus a change in color.

The fluorescence properties of some this compound derivatives are highly dependent on their solid-state structure, a phenomenon known as polymorphism. usc.galresearchgate.net For (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine, researchers have identified two different polymorphs that exhibit distinct fluorescence. usc.galacs.org The switching between these two crystalline forms is responsible for tunable solid-state fluorescence. usc.galresearchgate.netacs.org This behavior is a direct consequence of polymorph-dependent excited-state intramolecular proton transfer (ESIPT). usc.galacs.orgresearchgate.net

ESIPT is a process where a proton is transferred within a molecule in its excited state. In the case of this this compound derivative, the efficiency and nature of the ESIPT process are dictated by the specific molecular packing in each polymorph. usc.galacs.org One polymorph, with tighter molecular packing, shows fluorescence at a longer wavelength compared to the other. acs.org The different packing arrangements are stabilized by different intermolecular interactions, such as C–H···O bonds. acs.org Thermal treatments like annealing or melting can induce a transition between these polymorphs, resulting in a change in the observed fluorescence color. usc.galresearchgate.net This polymorph-dependent ESIPT fluorescence presents a strategy for developing new materials that respond to external stimuli. usc.galresearchgate.netresearchgate.net

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. usc.galresearchgate.net this compound derivatives, particularly those capable of ESIPT, have been found to be AIE-active. usc.galacs.orgresearchgate.net For example, (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine exhibits classic AIE behavior, being weakly fluorescent in a good solvent but highly emissive in an aggregated state. usc.galresearchgate.netacs.org

The AIE characteristics in these azines are often linked to their ESIPT properties. acs.org Unlike many AIE fluorophores where aromatic units are bridged by C-C bonds, the aromatic units in azine derivatives are connected by rotatable N-N single bonds. researchgate.netrsc.org In solution, the free rotation around these bonds provides a non-radiative decay pathway for the excited state, quenching fluorescence. In the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative channel and opens up the radiative decay pathway, leading to strong fluorescence emission. researchgate.net This combination of AIE and ESIPT properties makes these compounds promising for applications in sensors and smart materials. usc.galresearchgate.net

| Derivative | Solvent (Good) | State (Aggregated) | AIE Activity |

| (2-hydroxy-4-methoxyphenyl)(phenyl)methanone azine | Weak Fluorescence | Strong Fluorescence | Active |

| Salicylaldehyde Azines | Weak Fluorescence | Strong Emission | Active |

| AIE characteristics of selected azine derivatives. usc.galacs.orgresearchgate.net |

Intersystem Crossing (ISC) in Azine Chromophores

Intersystem crossing (ISC) is a photophysical process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). scielo.br The azine chromophore itself can facilitate this process. dntb.gov.uadntb.gov.ua While detailed studies specifically on ISC in this compound are limited, the principles can be understood from studies on benzophenone and other azine systems.

Benzophenone is well-known for its highly efficient ISC from the S₁(n,π) state to the triplet manifold, a process that occurs on a picosecond timescale. d-nb.inforesearchgate.net The rate of ISC in benzophenone is significantly influenced by factors such as solvent interactions and structural rigidity. nih.govacs.orgrsc.org For instance, hydrogen-bonding interactions with protic solvents can modify the ISC rate. nih.govacs.org The process is often proposed to proceed via an intermediate T₂(π,π) state. researchgate.netnih.gov

The introduction of the azine chromophore (C=N-N=C) provides a conjugated system that can influence the energy levels of the singlet and triplet states and the spin-orbit coupling between them, which are critical factors for ISC. dntb.gov.uadntb.gov.ua The structure of the azine allows for specific electronic transitions that can favor the spin-flipping process required for ISC. scielo.br By facilitating the population of the triplet excited state, the azine chromophore enables photochemical processes that proceed via this state, such as photosensitization and certain types of photoreactions. scielo.brdntb.gov.ua

Reactivity and Transformations of Benzophenone Azine

Reactions with Alkali Metals

The interaction of benzophenone (B1666685) azine with alkali metals has been a subject of detailed study, revealing different reaction pathways depending on the metal used.

Unlike its heavier alkali metal counterparts, lithium promotes extensive reduction and cleavage of the benzophenone azine molecule. The reaction with excess lithium leads to the formation of benzhydrylamine as the primary product. erpublications.comacs.org This outcome is attributed to the greater reducing power of lithium. erpublications.comacs.org

When the amount of lithium is carefully controlled to two gram-atoms per mole of the azine, the reaction can be stopped at an intermediate stage. The product formed under these conditions is N-lithiobenzophenone imine, which can be identified through its subsequent chemical reactions. erpublications.comacs.org For instance, treatment of this intermediate with methyl iodide yields N-methylbenzophenone imine, while reaction with benzoyl chloride followed by treatment with ethanol (B145695) affords ethyl N-benzoylbenzophenone imine. acs.org The initial step in this process is the cleavage of the nitrogen-nitrogen single bond. acs.org

The distinct behavior of lithium is rationalized by two main factors: its higher reducing potential compared to sodium and potassium, and the propensity of organolithium compounds to form associated, multi-center bonded structures. erpublications.com

Table 1: Products from the Reaction of this compound with Lithium

| Reactants | Conditions | Major Product(s) | Reference |

| This compound, excess Lithium | - | Benzhydrylamine, Benzophenone | acs.org |

| This compound, 2 g-atoms Lithium | Followed by methyl iodide | N-methylbenzophenone imine | acs.org |

| This compound, 2 g-atoms Lithium | Followed by benzoyl chloride and ethanol | Ethyl N-benzoylbenzophenone imine | acs.org |

In contrast to the reaction with lithium, this compound reacts with sodium or potassium in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (DEE) to form a dianion adduct. researchgate.netresearchgate.net This reaction involves the addition of two atoms of the alkali metal per molecule of the azine and is generally complete within a few hours. researchgate.net

The structure most consistent with the chemical behavior of this dianion is a 1,2-dianionic species. researchgate.netresearchgate.net The reactivity of this dianion has been explored through reactions with various electrophiles. For example, treatment with methyl iodide, 1,3-dibromopropane, or 1,4-dibromobutane (B41627) leads to alkylation at both the benzylic carbon and the adjacent nitrogen atom. researchgate.netresearchgate.net However, reaction with methylene (B1212753) iodide, 1,2-dibromoethane, or benzyl (B1604629) chloride results in the regeneration of this compound. researchgate.netresearchgate.net

Reaction with ethyl chloroformate occurs at the carbanionic center, forming an unstable intermediate anion that can be subsequently protonated or alkylated. If left to stand, this intermediate decomposes into diphenyldiazomethane and the anion of ethyl diphenylacetate. researchgate.netresearchgate.net The reaction with methyl benzoate (B1203000) is more complex, leading to a significant amount of this compound being regenerated via electron transfer, alongside the formation of the anion of α-benzamido-α,α-diphenylacetophenone. researchgate.net

Table 2: Reactivity of this compound Dianion with Electrophiles

| Electrophile | Product(s) | Reference |

| Methyl iodide | Alkylation at benzylic carbon and adjacent nitrogen | researchgate.netresearchgate.net |

| 1,3-Dibromopropane | Alkylation at benzylic carbon and adjacent nitrogen | researchgate.netresearchgate.net |

| Methylene iodide | This compound (regenerated) | researchgate.netresearchgate.net |

| Ethyl chloroformate | Diethyl diphenylmalonate, Diphenyldiazomethane | researchgate.net |

| Methyl benzoate | This compound (regenerated), Anion of α-benzamido-α,α-diphenylacetophenone | researchgate.net |

Lithium Adducts and Reduction/Cleavage Reactions

Reactions with Grignard Reagents

The reactivity of this compound itself with Grignard reagents is not extensively documented in readily available literature. However, studies on a related compound, phenanthrenequinone (B147406) this compound, show that aryl magnesium halides add preferentially to the carbonyl group. erpublications.com When an excess of the Grignard reagent is used, a cleavage and condensation reaction takes place, leading to the formation of 9,10-diarylphenanthrenes. erpublications.com This suggests that under certain conditions, the C=N bonds of an azine can be less reactive than other functional groups present in the molecule.

Oxidation Reactions

Aromatic ketazines like this compound are generally resistant to oxidation. erpublications.com It has been reported that this compound does not react with lead tetraacetate, with the starting material being recovered quantitatively. erpublications.comacs.org The lack of reactivity is attributed to the stability of the conjugated system. acs.org

However, under more forceful conditions, transformations involving oxidation can occur. For instance, the oxidation of benzhydrylamine with hot excess potassium permanganate (B83412) results in the formation of this compound. acs.org Furthermore, the anodic oxidation of benzophenone hydrazone, a precursor to the azine, can yield this compound exclusively when conducted using a platinum anode in a LiClO₄-acetonitrile electrolyte. researchgate.net

Reduction Reactions

The reduction of the azine group can be achieved under various conditions, leading to different products. Catalytic hydrogenation of azines over a palladium or platinum catalyst is a general method to produce the corresponding hydrazine (B178648). erpublications.com

The reduction of this compound with lithium aluminum hydride (LAH) in refluxing tetrahydrofuran is complex. It does not lead to a simple reduction of the C=N bonds but instead yields a mixture of products, including fluorenone 9-fluorenylhydrazone and 9,9'-azo(9,9'-bifluorenyl), along with several fragmentation products. oup.com This indicates that the reduction is accompanied by rearrangement and cleavage reactions. As discussed previously, reaction with metallic lithium also results in reduction and cleavage of the N-N bond. erpublications.comacs.org

Cycloaddition Reactions

This compound can participate in photochemical reactions. Upon photolysis, it can undergo a molecular rearrangement to form 1,3,3-triphenylisoindole. erpublications.com A competing photoreduction process can also occur, leading to the formation of 1,1,1',1'-tetraphenylazomethane, which is photochemically unstable and can decompose further to products such as 1,1-(Z, Z)-tetraphenylethane and diphenylmethane (B89790). erpublications.com

There is evidence that a protonated form of an unsymmetrical azine, specifically formaldehyde (B43269) this compound, can act as a dienophile in a normal electron-demand Diels-Alder reaction. researchgate.netscispace.comresearchgate.net This reaction represents a rare example of an N-nitrogen-substituted iminium ion participating as the dienophile. researchgate.netscispace.comresearchgate.net While not a direct reaction of this compound itself, it demonstrates the potential for the azine framework to participate in cycloadditions when activated. Benzophenone itself is also known to act as a photosensitizer in [2+2] photochemical cycloaddition reactions, though it is not incorporated into the final product. acs.orgrsc.orgchemrxiv.org

Advanced Applications and Functional Materials Derived from Benzophenone Azine

Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. beilstein-journals.orguclouvain.be The rigid and planar structure of the benzophenone (B1666685) azine core, coupled with its aromatic nature, makes it an excellent scaffold for designing complex molecular architectures and studying molecular recognition phenomena. rsc.org

Molecular recognition is a fundamental process in supramolecular chemistry where specific host and guest molecules bind through non-covalent interactions. uclouvain.be Derivatives of benzophenone are actively studied in host-guest systems. For instance, benzophenone can be encapsulated within molecular crystals of fully fluorinated coordination complexes like [CuL₂] and [PdL₂], where L is bis(pentafluorobenzoyl)-methanido⁻. mdpi.com This encapsulation forms a unique chiral co-crystal and is driven by notable π-hole···π and metal(M)···π interactions between the complex and the benzophenone guest. mdpi.com The stability of this recognition is correlated with the electrophilic character of the metal center, which is enhanced by fluorination. mdpi.com

In another example of functional self-assembly, the unnatural amino acid benzophenone-alanine (BpA) can form metallo-nanofibers when combined with copper ions. nih.gov These supramolecular assemblies exhibit high laccase-like activity, demonstrating the potential to create effective and non-cytotoxic catalysts for the degradation of phenolic pollutants. nih.gov The catalytic efficiency of these BpA-Cu nanofibers stems from a Cu(I)-Cu(II) electron transfer system within the self-assembled structure, mimicking natural enzymes. nih.gov

The solid-state arrangement of molecules in a crystal is dictated by a network of intermolecular interactions. In the crystal structures of benzophenone azine and its derivatives, weak, non-covalent forces such as C-H···π and π···π stacking interactions are crucial in directing the molecular packing. researchgate.netiucr.org

Molecular Recognition Processes

Catalysis and Reaction Engineering

This compound serves multiple roles in catalysis, acting as a ligand for metal catalysts, a target molecule in catalytic synthesis, and an intermediate or side-product in various reaction cycles.